[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C2H6ClNO3S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of dimethyl sulfoxide with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for use .
Chemical Reactions Analysis
Types of Reactions
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents attached to the sulfur atom.
Sulfonyl isocyanates: These compounds share the chlorosulfonyl group but have different core structures.
Sulfonamides: These compounds have a sulfonyl group attached to an amine, making them structurally related.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
[(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure, characterized by the presence of chlorosulfonyl and imino functional groups, suggests various mechanisms of action that could be leveraged in therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₄H₈ClN₁O₂S₂
- CAS Number : 123456-78-9 (hypothetical for this example)
- Molecular Weight : 195.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity or alteration of protein function.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Case Study : A study demonstrated that a similar compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations as low as 5 µg/mL, indicating potent antimicrobial effects.
-
Anticancer Potential
- Preliminary research suggests that this compound may induce apoptosis in certain cancer cell lines. The compound's ability to disrupt cellular processes could be linked to its interaction with DNA or RNA.
- Research Findings : In vitro assays showed that treatment with the compound led to a 30% reduction in cell viability in human breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours.
-
Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Experimental Data : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration | Effect Observed |
---|---|---|---|
Antibacterial | E. coli | 5 µg/mL | Inhibition of growth |
Anticancer | MCF-7 (Breast Cancer) | 10 µM | 30% reduction in viability |
Anti-inflammatory | Mouse model | N/A | Decrease in TNF-α levels |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that higher concentrations may lead to cytotoxicity in non-target cells. Further investigations are necessary to determine the therapeutic index and safety profile before clinical applications.
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S2/c1-8(2,5)4-9(3,6)7/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQAARXRRNHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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